4-Bromo-2-isopropylbenzoic acid

Description

BenchChem offers high-quality 4-Bromo-2-isopropylbenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-isopropylbenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

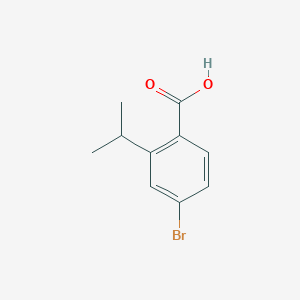

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-propan-2-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-6(2)9-5-7(11)3-4-8(9)10(12)13/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVKWVPUYVKVUSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC(=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20630505 | |

| Record name | 4-Bromo-2-(propan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

741698-83-9 | |

| Record name | 4-Bromo-2-(propan-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20630505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromo-2-isopropylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 4-Bromo-2-isopropylbenzoic Acid

4-Bromo-2-isopropylbenzoic acid is a valuable substituted aromatic carboxylic acid that serves as a key building block in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and agrochemical industries. Its specific substitution pattern, featuring a bromine atom, an isopropyl group, and a carboxylic acid moiety, provides multiple reactive sites for the construction of complex molecular architectures. This guide presents a comprehensive overview of a robust and well-documented synthetic route to this important compound, delving into the underlying chemical principles, detailed experimental procedures, and analytical characterization.

Strategic Approach to Synthesis: A Multi-step Pathway from 2-Isopropylaniline

The synthesis of 4-Bromo-2-isopropylbenzoic acid can be efficiently achieved through a multi-step sequence commencing with the readily available starting material, 2-isopropylaniline. This strategic pathway leverages classic and reliable organic transformations, including diazotization, a Sandmeyer reaction to introduce the nitrile functionality, and subsequent hydrolysis to afford the final carboxylic acid. This approach offers a logical and controllable method for the precise installation of the required functional groups on the aromatic ring.

The overall synthetic transformation is depicted in the workflow below:

Caption: Overall synthetic workflow for 4-Bromo-2-isopropylbenzoic acid.

Part 1: Synthesis of the Key Intermediate: 4-Bromo-2-isopropylbenzonitrile

The initial phase of the synthesis focuses on the conversion of 2-isopropylaniline to the crucial nitrile intermediate, 4-Bromo-2-isopropylbenzonitrile. This is accomplished through a two-step sequence involving diazotization followed by a cyanation reaction.

Step 1.1: Diazotization of 2-Isopropylaniline

Causality Behind Experimental Choices: The diazotization of an aromatic amine is a fundamental reaction that converts the amino group into an excellent leaving group, the diazonium salt (N₂⁺). This transformation is typically carried out at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing prematurely. The use of a strong acid, in this case, hydrobromic acid (HBr), is essential to generate nitrous acid (HNO₂) in situ from sodium nitrite (NaNO₂) and to maintain an acidic environment that stabilizes the diazonium salt.

Experimental Protocol:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, a solution of 2-isopropylaniline in a suitable solvent (e.g., a mixture of glacial acetic acid and water) is prepared.

-

The flask is cooled to 0-5 °C in an ice-salt bath.

-

A solution of sodium nitrite (NaNO₂) in water is added dropwise to the stirred solution of 2-isopropylaniline, ensuring the temperature is maintained below 5 °C. The slow addition is critical to control the exothermic reaction and prevent the decomposition of the diazonium salt.

-

After the addition is complete, the reaction mixture is stirred for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 1.2: The Sandmeyer Reaction: Introduction of the Nitrile Group

Causality Behind Experimental Choices: The Sandmeyer reaction is a powerful method for the substitution of an aromatic diazonium group with a nucleophile, catalyzed by copper(I) salts.[1][2][3] In this step, copper(I) cyanide (CuCN) is used to replace the diazonium group with a nitrile (-CN) group. The copper(I) catalyst facilitates the single-electron transfer mechanism that is characteristic of this reaction. The nitrile group is an excellent precursor to a carboxylic acid, which can be readily achieved through hydrolysis.

Experimental Protocol:

-

In a separate flask, a solution of copper(I) cyanide (CuCN) and sodium cyanide (NaCN) in water is prepared and cooled to 0 °C. The excess cyanide helps to stabilize the copper(I) cyanide complex.

-

The cold diazonium salt solution from the previous step is slowly added to the stirred cuprous cyanide solution. A vigorous evolution of nitrogen gas will be observed.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated (e.g., to 50-60 °C) for a period of time to ensure the reaction goes to completion.

-

The reaction mixture is then cooled, and the product is extracted with an organic solvent such as diethyl ether or dichloromethane.

-

The organic extracts are combined, washed with water and brine, and dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

-

The solvent is removed under reduced pressure to yield the crude 4-Bromo-2-isopropylbenzonitrile.

Purification of the Intermediate:

The crude nitrile can be purified by vacuum distillation or by recrystallization from a suitable solvent system, such as ethanol-water.

Part 2: Hydrolysis to the Final Product: 4-Bromo-2-isopropylbenzoic Acid

The final step in the synthesis is the hydrolysis of the nitrile group of 4-Bromo-2-isopropylbenzonitrile to the carboxylic acid.

Causality Behind Experimental Choices: Acid-catalyzed hydrolysis is a standard method for converting nitriles to carboxylic acids. The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack of water. A strong acid, such as sulfuric acid (H₂SO₄), is typically used, and the reaction is often carried out at elevated temperatures (reflux) to drive the reaction to completion.

Experimental Protocol:

-

The purified 4-Bromo-2-isopropylbenzonitrile is placed in a round-bottom flask with a mixture of concentrated sulfuric acid and water.

-

The mixture is heated to reflux with stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, the mixture is cooled to room temperature and then poured onto crushed ice.

-

The precipitated solid product is collected by vacuum filtration and washed with cold water to remove any remaining acid.

-

The crude 4-Bromo-2-isopropylbenzoic acid is then purified.

Purification of 4-Bromo-2-isopropylbenzoic Acid:

Recrystallization is the most common method for purifying the final product. A suitable solvent system, such as ethanol-water or acetic acid-water, can be used. The crude acid is dissolved in the minimum amount of hot solvent, and the solution is allowed to cool slowly to induce crystallization. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.[4]

Characterization and Data Presentation

The identity and purity of the synthesized 4-Bromo-2-isopropylbenzoic acid should be confirmed by various analytical techniques.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁BrO₂ | [5] |

| Molecular Weight | 243.10 g/mol | [5] |

| Appearance | White solid | [5] |

| Melting Point | 120-121 °C | [5] |

| Boiling Point | 318.7±35.0 °C (Predicted) | [5] |

| pKa | 3.41±0.10 (Predicted) | [5] |

Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum should show characteristic signals for the aromatic protons, the isopropyl methine proton (a septet), and the isopropyl methyl protons (a doublet). The integration of these signals should correspond to the number of protons in each environment.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule, with distinct signals for the carboxylic acid carbon, the aromatic carbons (including the carbon attached to the bromine), and the isopropyl carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 2500-3300 cm⁻¹ characteristic of the O-H stretch of the carboxylic acid, and a strong absorption around 1700 cm⁻¹ corresponding to the C=O stretch of the carbonyl group.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of the bromine atom.

Safety and Handling

All experimental procedures should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

-

2-Isopropylaniline: Toxic and a suspected carcinogen. Avoid inhalation and skin contact.

-

Sodium Nitrite: Oxidizer and toxic. Handle with care.

-

Hydrobromic Acid: Corrosive. Causes severe skin burns and eye damage.

-

Copper(I) Cyanide: Highly toxic. Handle with extreme caution and avoid inhalation of dust.

-

Sulfuric Acid: Highly corrosive. Causes severe burns.

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The synthesis of 4-Bromo-2-isopropylbenzoic acid via the diazotization and Sandmeyer reaction of 2-isopropylaniline, followed by hydrolysis, represents a reliable and well-established synthetic route. This guide provides a detailed framework for researchers and scientists to successfully prepare this important building block. Careful attention to experimental details, particularly temperature control during the diazotization step and appropriate purification techniques, is crucial for obtaining a high yield of the pure product. The analytical data presented serves as a benchmark for the characterization and quality control of the synthesized compound.

References

- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.

- Google Patents. (n.d.). A kind of preparation method of 4- bromobenzoic acids.

-

IJSRD. (n.d.). Synthesis of Bromo Acid by Solvent and Catalyst- Free Reaction. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). 4-bromo-2-(isopropylamino)benzonitrile. Retrieved February 2, 2026, from [Link]

-

University of Manitoba. (n.d.). Chemistry 3719L – Week 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. Retrieved February 2, 2026, from [Link]

-

Wikipedia. (2023, December 29). Sandmeyer reaction. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). 4-Bromo-2-(propan-2-yl)benzonitrile. Retrieved February 2, 2026, from [Link]

-

Scientific Research Publishing. (2018). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Green and Sustainable Chemistry, 8, 255-266. [Link]

-

ResearchGate. (2012). 1,4-Dibromo-2,5-dibutoxybenzene. Retrieved February 2, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved February 2, 2026, from [Link]

- Google Patents. (n.d.). Process for preparing para-bromo benzonitrile.

-

ResearchGate. (2015). Synthesis and styrene copolymerization of novel dibromo and dichloro ring-disubstituted isobutyl phenylcyanoacrylates. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). 2-Bromo-4-isopropylbenzoic acid. Retrieved February 2, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved February 2, 2026, from [Link]

-

Master Organic Chemistry. (2018, December 3). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved February 2, 2026, from [Link]

-

Chad's Prep. (2021, May 1). 22.5 Sandmeyer Reactions | Organic Chemistry [Video]. YouTube. [Link]

-

Organic Syntheses. (n.d.). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Retrieved February 2, 2026, from [Link]

-

Chromatography Today. (n.d.). and 4- Bromobenzoic Acids both In Vitro and In Vivo. Retrieved February 2, 2026, from [Link]

-

Doc Brown's Chemistry. (n.d.). C3H7Br CH3CH2CH2Br C-13 nmr spectrum of 1-bromopropane analysis of chemical shifts. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). 4-Bromo-2-fluorobenzoic acid. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). 4-Bromo-3-isopropylbenzoic acid. Retrieved February 2, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). 4. Retrieved February 2, 2026, from [Link]

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. CN108558636A - A kind of preparation method of 4- bromobenzoic acids - Google Patents [patents.google.com]

- 5. 4-bromo-2-isopropylbenzoic acid | 741698-83-9 [chemicalbook.com]

A Comprehensive Spectroscopic and Analytical Guide to 4-Bromo-2-isopropylbenzoic Acid

Abstract

This technical guide provides an in-depth analysis of the spectral characteristics of 4-Bromo-2-isopropylbenzoic acid (CAS No. 741698-83-9), a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide emphasizes the causal relationships behind spectral features, providing a framework for structural elucidation and quality control. Methodologies for data acquisition and interpretation are detailed, ensuring scientific integrity and reproducibility.

Introduction: The Significance of 4-Bromo-2-isopropylbenzoic Acid

4-Bromo-2-isopropylbenzoic acid, with the molecular formula C₁₀H₁₁BrO₂, is a substituted aromatic carboxylic acid.[1][2] Its structural complexity, featuring a sterically demanding isopropyl group ortho to a carboxylic acid and a bromine atom in the para position, makes it a valuable building block in organic synthesis. The precise characterization of this molecule is paramount for its application in the development of novel therapeutics and advanced materials, where isomeric purity and structural integrity are critical. Spectroscopic analysis provides the definitive fingerprint for confirming the identity and purity of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Bromo-2-isopropylbenzoic acid is presented in Table 1.

| Property | Value | Source |

| CAS Number | 741698-83-9 | [1] |

| Molecular Formula | C₁₀H₁₁BrO₂ | [1][2] |

| Molecular Weight | 243.10 g/mol | [1] |

| Appearance | White solid | [2][3] |

| Melting Point | 120-121 °C | [3] |

| Boiling Point (Predicted) | 318.7 ± 35.0 °C | [3] |

| Density (Predicted) | 1.445 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 3.41 ± 0.10 | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Elucidation

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Due to the lack of publicly available experimental spectra for 4-Bromo-2-isopropylbenzoic acid, the following sections provide a detailed prediction and interpretation based on established principles of NMR and data from analogous compounds.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of 4-Bromo-2-isopropylbenzoic acid in a solvent like CDCl₃ would exhibit distinct signals for the aromatic protons, the isopropyl group protons, and the carboxylic acid proton. The predicted chemical shifts, multiplicities, and coupling constants are summarized in Table 2.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~11-13 | Singlet (broad) | 1H | -COOH | The acidic proton of a carboxylic acid is typically deshielded and appears as a broad singlet. |

| ~7.9-8.1 | Doublet | 1H | Ar-H (H6) | This proton is ortho to the electron-withdrawing carboxylic acid group, leading to a downfield shift. It will be split by the adjacent H5 proton. |

| ~7.5-7.7 | Doublet of doublets | 1H | Ar-H (H5) | This proton is coupled to both H6 and H3, resulting in a doublet of doublets. |

| ~7.3-7.5 | Doublet | 1H | Ar-H (H3) | This proton is ortho to the bromine atom and will be split by the H5 proton. |

| ~3.2-3.5 | Septet | 1H | -CH(CH₃)₂ | The methine proton of the isopropyl group is split into a septet by the six equivalent methyl protons. |

| ~1.2-1.4 | Doublet | 6H | -CH(CH₃)₂ | The six equivalent protons of the two methyl groups in the isopropyl group are split into a doublet by the methine proton. |

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for 4-Bromo-2-isopropylbenzoic acid are presented in Table 3.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~170-175 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~145-150 | Ar-C (C2) | The carbon atom bearing the isopropyl group is shifted downfield. |

| ~135-140 | Ar-C (C1) | The carbon atom attached to the carboxylic acid group. |

| ~131-133 | Ar-C (C5) | Aromatic CH carbon. |

| ~130-132 | Ar-C (C3) | Aromatic CH carbon. |

| ~125-130 | Ar-C (C6) | Aromatic CH carbon. |

| ~120-125 | Ar-C (C4) | The carbon atom attached to the bromine atom will be shifted upfield compared to an unsubstituted carbon. |

| ~30-35 | -CH(CH₃)₂ | The methine carbon of the isopropyl group. |

| ~22-25 | -CH(CH₃)₂ | The two equivalent methyl carbons of the isopropyl group. |

Experimental Protocol for NMR Data Acquisition

The following protocol outlines the standard procedure for acquiring high-quality NMR spectra of 4-Bromo-2-isopropylbenzoic acid.

Workflow for NMR Sample Preparation and Data Acquisition

Caption: Standard workflow for NMR sample preparation and analysis.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of 4-Bromo-2-isopropylbenzoic acid.

-

Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆).

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Key parameters to consider are the number of scans, relaxation delay, and acquisition time.

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase and baseline correct the resulting spectra.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Reference the chemical shifts to the internal standard (TMS at 0.00 ppm).

-

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an essential technique for identifying the functional groups present in a molecule. The IR spectrum of 4-Bromo-2-isopropylbenzoic acid will be dominated by absorptions from the carboxylic acid group.

Predicted IR Spectral Data

The characteristic IR absorption frequencies for 4-Bromo-2-isopropylbenzoic acid are summarized in Table 4.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 2500-3300 | Broad | O-H stretch | The broadness of this peak is a hallmark of the hydrogen-bonded dimeric structure of carboxylic acids in the solid state.[4] |

| ~2970 | Medium | C-H stretch (aliphatic) | Corresponds to the C-H bonds of the isopropyl group. |

| ~3050 | Medium | C-H stretch (aromatic) | Corresponds to the C-H bonds of the benzene ring. |

| 1680-1710 | Strong | C=O stretch | The carbonyl stretch of an aromatic carboxylic acid is typically in this range. Conjugation with the aromatic ring lowers the frequency compared to an aliphatic carboxylic acid.[4][5] |

| ~1600, ~1475 | Medium | C=C stretch (aromatic) | These absorptions are characteristic of the benzene ring. |

| ~1420 | Medium | O-H bend | In-plane bending of the hydroxyl group. |

| ~1290 | Strong | C-O stretch | Coupled with the O-H in-plane bend. |

| ~920 | Broad, Medium | O-H bend | Out-of-plane bending of the hydroxyl group in the hydrogen-bonded dimer. |

| ~830 | Strong | C-H bend (aromatic) | Out-of-plane bending for a 1,2,4-trisubstituted benzene ring. |

| ~550 | Medium | C-Br stretch | Characteristic absorption for a carbon-bromine bond. |

Experimental Protocol for IR Data Acquisition (ATR-FTIR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

Workflow for ATR-FTIR Analysis

Caption: Standard workflow for ATR-FTIR data acquisition.

-

Instrument Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Acquire a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

-

-

Sample Analysis:

-

Place a small amount of the solid 4-Bromo-2-isopropylbenzoic acid onto the center of the ATR crystal.

-

Use the pressure clamp to ensure firm and even contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Interpretation:

-

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber.

-

Identify the characteristic absorption bands and compare them to the expected frequencies for the functional groups present in the molecule.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can aid in structural confirmation.

Predicted Mass Spectrum Data

For 4-Bromo-2-isopropylbenzoic acid, electron ionization (EI) would likely lead to a discernible molecular ion peak and several characteristic fragment ions.

-

Molecular Ion (M⁺): The presence of bromine, with its two isotopes ⁷⁹Br and ⁸¹Br in nearly a 1:1 ratio, will result in two molecular ion peaks of almost equal intensity at m/z 242 and 244. This M/M+2 isotopic pattern is a definitive indicator of a single bromine atom in the molecule.

-

Key Fragmentations:

-

Loss of a methyl group (-CH₃): A peak at m/z 227/229 would result from the loss of a methyl radical from the isopropyl group.

-

Loss of an isopropyl group (-C₃H₇): Cleavage of the isopropyl group would lead to a fragment at m/z 199/201.

-

Loss of a hydroxyl group (-OH): A peak at m/z 225/227 would correspond to the loss of a hydroxyl radical from the carboxylic acid.

-

Loss of a carboxyl group (-COOH): A fragment at m/z 197/199 would be observed due to the loss of the entire carboxylic acid group.

-

The predicted major fragmentation pathways are summarized in Table 5.

| m/z | Ion Structure | Rationale |

| 242/244 | [C₁₀H₁₁BrO₂]⁺ | Molecular ion peak (M⁺) |

| 227/229 | [M - CH₃]⁺ | Loss of a methyl radical |

| 199/201 | [M - C₃H₇]⁺ | Loss of an isopropyl radical |

| 225/227 | [M - OH]⁺ | Loss of a hydroxyl radical |

| 197/199 | [M - COOH]⁺ | Loss of a carboxyl radical |

Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)

Workflow for EI-MS Analysis

Caption: Generalized workflow for Electron Ionization Mass Spectrometry.

-

Sample Introduction:

-

A small amount of the sample is introduced into the high vacuum of the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography.

-

-

Ionization:

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, forming a radical cation (the molecular ion).

-

-

Mass Analysis and Detection:

-

The ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge ratio (m/z).

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.

-

Conclusion

The comprehensive analysis of the predicted NMR, IR, and MS spectral data for 4-Bromo-2-isopropylbenzoic acid provides a robust framework for the structural verification and quality assessment of this important chemical intermediate. The detailed interpretation of the expected spectral features, grounded in fundamental principles and data from analogous structures, serves as a valuable resource for scientists engaged in its synthesis and application. The provided experimental protocols outline best practices for acquiring high-quality spectral data, ensuring consistency and reliability in research and development settings.

References

-

University of California, Davis. (2023). IR Spectroscopy: Carboxylic Acids. Chemistry LibreTexts. Retrieved February 2, 2026, from [Link]

-

JoVE. (2024). IR Frequency Region: Alkene and Carbonyl Stretching. Retrieved February 2, 2026, from [Link]

Sources

- 1. 4-Bromo-2-isopropylbenzoic acid [sigmaaldrich.com]

- 2. 4-Bromo-2-isopropylbenzoic acid | CymitQuimica [cymitquimica.com]

- 3. 4-bromo-2-isopropylbenzoic acid | 741698-83-9 [chemicalbook.com]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

A Researcher's Guide to Sourcing and Utilizing 4-Bromo-2-isopropylbenzoic Acid in Drug Discovery

For the medicinal chemist and drug development professional, the timely acquisition of high-quality starting materials is the bedrock of a successful research campaign. 4-Bromo-2-isopropylbenzoic acid (CAS No. 741698-83-9), a substituted benzoic acid derivative, has emerged as a valuable building block in the synthesis of complex molecular architectures, notably in the development of novel therapeutics. This guide provides an in-depth technical overview of commercial suppliers, quality control considerations, and a practical, field-tested experimental protocol for the utilization of this versatile reagent.

The Strategic Importance of 4-Bromo-2-isopropylbenzoic Acid in Synthesis

4-Bromo-2-isopropylbenzoic acid is a key intermediate in multi-step synthetic pathways. Its utility stems from the orthogonal reactivity of its functional groups: the carboxylic acid allows for amide bond formation and other derivatizations, while the aryl bromide is a handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). The isopropyl group provides steric bulk and lipophilicity, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate. A notable application of this compound is in the synthesis of inhibitors of viral proteases, such as the main protease (Mpro) of SARS-CoV-2, highlighting its relevance in contemporary medicinal chemistry.[1][2]

Commercial Availability: A Comparative Analysis

A critical step in any research endeavor is the efficient sourcing of starting materials. The following table provides a comparative overview of several commercial suppliers of 4-Bromo-2-isopropylbenzoic acid, based on publicly available data. Researchers are advised to request lot-specific Certificates of Analysis for the most current and detailed information.

| Supplier | CAS Number | Stated Purity | Available Quantities | Notes |

| Sigma-Aldrich | 741698-83-9 | 97% | Gram scale | Offers detailed documentation including Certificate of Origin. |

| AChemBlock | 741698-83-9 | 95% | 1g, 5g, 25g | Provides pricing for various quantities and estimated shipping times.[3] |

| Oakwood Products | 741698-83-9 | 99% | Inquire for details | A US-based supplier.[4] |

| ChemicalBook | 741698-83-9 | 95% to 97% | Milligram to gram scale | Aggregates multiple suppliers, primarily based in China.[4] |

| BLD Pharm | 741698-83-9 | 97% | Inquire for details | A supplier with a US presence. |

Quality Control: Beyond the Label

While the supplier's stated purity is a useful starting point, a thorough evaluation of the Certificate of Analysis (CoA) is imperative for ensuring experimental reproducibility. Key analytical data to scrutinize include:

-

¹H NMR (Proton Nuclear Magnetic Resonance): This provides the structural fingerprint of the molecule. Verify the expected chemical shifts and integration values for the aromatic and isopropyl protons, as well as the carboxylic acid proton. The absence of significant unassigned peaks is crucial.

-

HPLC (High-Performance Liquid Chromatography): This technique is essential for determining the purity of the compound. The CoA should report the purity as a percentage based on the peak area of the main component. Note the detection wavelength used.

-

Mass Spectrometry (MS): This confirms the molecular weight of the compound. The CoA should show a peak corresponding to the expected mass-to-charge ratio (m/z) of 4-Bromo-2-isopropylbenzoic acid (243.1 g/mol ).

-

Appearance: The compound is typically a white to off-white solid.[3][4] Any significant deviation from this should be noted.

Experimental Protocol: Reduction to (4-Bromo-2-isopropylphenyl)methanol

A common transformation of 4-Bromo-2-isopropylbenzoic acid in a synthetic workflow is its reduction to the corresponding benzyl alcohol. This alcohol can then be used in subsequent reactions, such as etherifications or conversions to a leaving group. The following protocol is adapted from a peer-reviewed study on the development of SARS-CoV-2 Mpro inhibitors.[1][2]

Reaction Scheme:

A schematic of the reduction of 4-Bromo-2-isopropylbenzoic acid.

Materials:

-

4-Bromo-2-isopropylbenzoic acid (1.0 mmol, 243 mg)

-

1 M Borane-tetrahydrofuran complex in THF (2.3 mmol, 2.3 mL)

-

Anhydrous Tetrahydrofuran (THF) (1.5 mL)

-

Deionized Water

-

Ethyl Acetate (EtOAc)

-

Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Bromo-2-isopropylbenzoic acid (243 mg, 1.0 mmol).

-

Dissolution: Add anhydrous THF (1.5 mL) and stir until the solid is fully dissolved.

-

Cooling: Cool the flask to 0°C using an ice-water bath.

-

Addition of Reducing Agent: Add the 1 M solution of borane-THF complex in THF (2.3 mL, 2.3 mmol) dropwise to the stirred solution. Caution: Borane-THF reacts with moisture and air. Handle under an inert atmosphere.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4.5 hours.

-

Quenching: Carefully and slowly add deionized water to the reaction mixture to quench the excess borane. Caution: This will generate hydrogen gas. Ensure adequate ventilation.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash with brine (1 x 20 mL).

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, (4-bromo-2-isopropylphenyl)methanol.

-

Purification (if necessary): The crude product can be purified by flash column chromatography on silica gel if required.

This protocol provides a reliable method for the efficient reduction of the carboxylic acid, furnishing the corresponding alcohol for further synthetic manipulations.

Conclusion

4-Bromo-2-isopropylbenzoic acid is a readily available and highly versatile building block for drug discovery and development. By carefully selecting a supplier, performing due diligence on the quality of the material, and employing robust synthetic protocols, researchers can effectively leverage this compound in the creation of novel and impactful chemical entities.

References

-

Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations. ACS Publications. [Link]

-

Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations. National Institutes of Health. [Link]

-

ChemBuyersGuide.com, Inc. BLD Pharmatech Co., Limited. [Link]

-

ChemBuyersGuide.com, Inc. Oakwood Products, Inc.. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Bromo-2-isopropylbenzoic acid 95% | CAS: 741698-83-9 | AChemBlock [achemblock.com]

- 4. 4-bromo-2-isopropylbenzoic acid | 741698-83-9 [chemicalbook.com]

4-Bromo-2-isopropylbenzoic Acid: The Steric Scaffold in Modern Drug Discovery

The following technical guide details the discovery, synthesis, and application of 4-Bromo-2-isopropylbenzoic acid (CAS: 741698-83-9), a critical intermediate in modern medicinal chemistry.

Executive Summary

4-Bromo-2-isopropylbenzoic acid is a tri-functionalized aromatic building block characterized by three distinct chemical handles: a carboxylic acid (for amide/ester formation), an aryl bromide (for cross-coupling), and an isopropyl group (providing steric bulk and lipophilicity). While not a drug substance itself, it has emerged as a high-value "privileged scaffold" in the synthesis of SGLT2 inhibitors , antivirals (SARS-CoV-2 Mpro inhibitors) , and nuclear receptor modulators . Its history is tied to the industry's shift from flat, aromatic structures to more complex, three-dimensional pharmacophores—a trend often described as "escaping flatland."

| Property | Data |

| CAS Number | 741698-83-9 |

| Molecular Formula | C₁₀H₁₁BrO₂ |

| Molecular Weight | 243.10 g/mol |

| IUPAC Name | 4-Bromo-2-(propan-2-yl)benzoic acid |

| Key Application | Intermediate for Suzuki-Miyaura coupling; Scaffold for peptidomimetics |

Discovery and Historical Context

The "Steric" Evolution

The discovery of 4-Bromo-2-isopropylbenzoic acid is not marked by a single serendipitous event but rather by the evolution of Structure-Activity Relationship (SAR) strategies in the early 21st century.

-

The Benzoic Acid Era (Pre-2000s): Early medicinal chemistry relied heavily on simple halogenated benzoic acids (e.g., 4-bromobenzoic acid). While effective for cross-coupling, these molecules lacked the steric complexity required to lock conformations in protein binding pockets.

-

The Rise of Ortho-Substitution (2005-2015): As targets like SGLT2 (Sodium-Glucose Transport Protein 2) and Nuclear Receptors (PPAR, FXR) became prominent, chemists needed scaffolds that could induce a "twist" in the biaryl axis. The introduction of an isopropyl group at the ortho position (C2) relative to the acid creates significant steric clash, forcing the attached amide or ester out of planarity.

-

Modern Application (2020-Present): Most recently, this scaffold was identified as a key starting material for SARS-CoV-2 Mpro inhibitors . Research published in ACS Medicinal Chemistry Letters (2024/2025) highlights its use in high-throughput medicinal chemistry (HTMC) to rapidly generate libraries of protease inhibitors, validating its status as an essential tool for hit-to-lead optimization [1].

Chemical Synthesis & Technical Methodology

The synthesis of 4-Bromo-2-isopropylbenzoic acid presents a regioselectivity challenge. Direct bromination of 2-isopropylbenzoic acid typically yields the 5-bromo isomer due to the directing effects of the carboxyl (meta) and isopropyl (para) groups. Therefore, the authoritative industrial route proceeds via the oxidation of 4-bromo-o-cymene .

Pathway Visualization

The following diagram illustrates the industrial synthesis logic and the regioselectivity control.

Caption: Synthesis of 4-Bromo-2-isopropylbenzoic acid via bromination of o-cymene followed by selective oxidation.

Detailed Experimental Protocol

Objective: Synthesis of 4-Bromo-2-isopropylbenzoic acid via KMnO₄ oxidation of 4-bromo-2-isopropyltoluene.

Reagents:

-

4-Bromo-2-isopropyltoluene (10.0 g, 47 mmol)

-

Potassium Permanganate (KMnO₄) (22.0 g, 140 mmol)

-

Pyridine (solvent/co-solvent) (50 mL)

-

Water (100 mL)

Step-by-Step Methodology:

-

Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve 4-bromo-2-isopropyltoluene in a mixture of pyridine (50 mL) and water (20 mL).

-

Causality: Pyridine is used to solubilize the organic starting material while withstanding the harsh oxidative conditions that would degrade alcoholic solvents.

-

-

Oxidation (Stepwise Addition): Heat the mixture to 90°C. Add KMnO₄ in small portions (approx. 5g each) over 2 hours.

-

Control Point: Vigorous reflux indicates the reaction is exothermic. Monitor the color; the purple permanganate color should fade to brown (MnO₂) before the next addition.

-

-

Reflux: Maintain reflux for 6 hours.

-

Validation: Check reaction progress via TLC (Hexane/EtOAc 3:1). The starting material spot (high Rf) should disappear, replaced by the baseline acid spot.

-

-

Workup:

-

Filter the hot mixture through a Celite pad to remove insoluble MnO₂. Wash the pad with hot water (50 mL).

-

Concentrate the filtrate under reduced pressure to remove pyridine.

-

-

Acidification: Cool the aqueous residue to 0°C in an ice bath. Slowly acidify to pH 1–2 using 6N HCl.

-

Observation: A white to off-white precipitate will form immediately.

-

-

Isolation: Filter the solid, wash with cold water (3 x 20 mL), and dry in a vacuum oven at 50°C for 12 hours.

-

Purification: Recrystallize from Ethanol/Water (1:1) if purity <98% by HPLC.

Applications in Drug Development[1][2][3]

The "Hit-to-Lead" Accelerator

In the context of the SARS-CoV-2 Mpro inhibitor discovery, this molecule serves as the "cap" for the P3/P4 pocket of the protease. The isopropyl group fills the hydrophobic S3 subsite, while the bromine allows for the attachment of diverse heteroaryl groups via Suzuki coupling to probe the S4 pocket.

SGLT2 Inhibition Mechanism

While major drugs like Dapagliflozin use a chloro-phenyl group, the bromo-isopropyl analog allows researchers to modulate the lipophilic ligand efficiency (LLE) . The isopropyl group restricts rotation around the phenyl-sugar linker (or phenyl-heterocycle linker), pre-organizing the molecule into the bioactive conformation required to block the glucose transporter.

Experimental Workflow: Amide Coupling

The following protocol describes the activation of the acid for library generation, a standard procedure in high-throughput medicinal chemistry [1].

Protocol:

-

Activation: Dissolve 4-Bromo-2-isopropylbenzoic acid (1.0 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes at Room Temperature (RT).

-

Mechanism:[1] HATU generates the activated OAt-ester, which is more reactive and less prone to racemization (though not an issue here) than standard esters.

-

-

Coupling: Add the amine partner (e.g., a pyrrolidine scaffold) (1.1 equiv). Stir at RT for 4–16 hours.

-

Validation: Monitor by LC-MS. The bromine isotope pattern (1:1 doublet separated by 2 amu) provides a clear mass spectral signature for product identification.

Logical Workflow: From Building Block to Drug Candidate[3]

This diagram details the decision tree a medicinal chemist follows when utilizing this scaffold.

Caption: Medicinal chemistry decision tree for utilizing the 4-bromo-2-isopropyl scaffold.

References

-

ACS Medicinal Chemistry Letters. "Accelerating the Hit-To-Lead Optimization of a SARS-CoV-2 Mpro Inhibitor Series by Combining High-Throughput Medicinal Chemistry and Computational Simulations." American Chemical Society, 2024. Link (Contextual synthesis application).

-

ChemicalBook. "4-Bromo-2-isopropylbenzoic acid Product Properties and Safety." ChemicalBook, 2025.[2][3] Link

-

Google Patents. "Preparation method of 4-bromobenzoic acids (CN108558636A)." Google Patents, 2018. Link (General oxidation methodology reference).

-

Organic Syntheses. "2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation." Org.[4] Synth. 2012, 89, 105-114.[4] Link (Analogous oxidation protocols).

Sources

A Technical Guide to 4-Bromo-2-isopropylbenzoic Acid: Synthesis, Properties, and Applications in Drug Discovery

Introduction

4-Bromo-2-isopropylbenzoic acid (CAS No: 741698-83-9) is a substituted aromatic carboxylic acid that serves as a highly versatile building block in modern organic synthesis and medicinal chemistry.[1][2][3] Its unique trifunctional nature—comprising a carboxylic acid handle, a sterically influential isopropyl group, and a synthetically labile aryl bromide—positions it as a valuable intermediate for constructing complex molecular architectures. The isopropyl group can enhance lipophilicity and modulate binding interactions within biological targets, while the bromine and carboxylic acid moieties provide orthogonal reaction sites for molecular elaboration.

This technical guide provides an in-depth analysis of 4-bromo-2-isopropylbenzoic acid, designed for researchers, chemists, and drug development professionals. We will explore its fundamental physicochemical properties, propose a robust and regioselective synthetic pathway, detail its characteristic spectroscopic signature, and discuss its vast synthetic utility, particularly in the context of creating novel therapeutic agents.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectral properties is foundational to its application in research and development.

Physicochemical Properties

The key physicochemical properties of 4-bromo-2-isopropylbenzoic acid have been compiled from various sources and are summarized below. These parameters are critical for determining appropriate reaction conditions, solvent systems, and purification methods.

| Property | Value | Source |

| CAS Number | 741698-83-9 | [1][2] |

| Molecular Formula | C₁₀H₁₁BrO₂ | [2] |

| Molecular Weight | 243.10 g/mol | [4][5] |

| Appearance | White solid | [1][2] |

| Melting Point | 120-121 °C | [1] |

| Boiling Point (Predicted) | 318.7 ± 35.0 °C | [1] |

| Density (Predicted) | 1.445 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 3.41 ± 0.10 | [1] |

| IUPAC Name | 4-bromo-2-isopropylbenzoic acid | [2] |

Spectroscopic Analysis (Theoretical)

Predictive spectroscopic analysis is essential for reaction monitoring and structural confirmation. Based on the molecule's structure, the following spectral characteristics are anticipated.

Caption: Molecular structure of 4-Bromo-2-isopropylbenzoic acid.

| Spectroscopy | Feature | Predicted Chemical Shift / Frequency |

| ¹H NMR | -COOH | ~10-13 ppm (s, 1H, broad) |

| Ar-H (position 3) | ~7.9 ppm (d, 1H) | |

| Ar-H (position 5) | ~7.5 ppm (dd, 1H) | |

| Ar-H (position 6) | ~7.4 ppm (d, 1H) | |

| -CH(CH₃)₂ | ~3.4 ppm (sept, 1H) | |

| -CH(CH₃)₂ | ~1.2 ppm (d, 6H) | |

| ¹³C NMR | -C=O | ~170 ppm |

| Ar-C (quaternary) | ~150, 138, 130, 125 ppm | |

| Ar-CH | ~132, 128 ppm | |

| -CH(CH₃)₂ | ~30 ppm | |

| -CH(CH₃)₂ | ~24 ppm | |

| IR Spectroscopy | O-H stretch (acid) | 3300-2500 cm⁻¹ (very broad) |

| C=O stretch (acid) | ~1700 cm⁻¹ (strong) | |

| C-Br stretch | ~600-500 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z 242 & 244 (isotope pattern, ~1:1 ratio) |

Synthesis and Mechanistic Considerations

The strategic synthesis of 4-bromo-2-isopropylbenzoic acid requires careful control of regioselectivity. A highly effective and logical approach is the directed ortho-metalation of a commercially available precursor, 3-bromocumene.

Rationale for Synthetic Strategy

Directed ortho-metalation (DoM) is a powerful synthetic tool that utilizes a directing group to deprotonate a specific adjacent position on an aromatic ring. In this case, the bromine atom in 3-bromocumene can direct lithiation to the C2 position. This avoids the challenges of regiocontrol associated with electrophilic aromatic substitution on a ring with competing directing groups. The subsequent carboxylation of the resulting aryllithium intermediate provides a direct and high-yielding route to the target molecule.

Detailed Experimental Protocol: Synthesis from 3-Bromocumene

-

Materials: 3-Bromocumene, anhydrous diethyl ether or THF, n-butyllithium (n-BuLi) in hexanes, dry ice (solid CO₂), 1 M hydrochloric acid (HCl).

-

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer is charged with 3-bromocumene (1.0 eq) dissolved in anhydrous diethyl ether under a nitrogen atmosphere.

-

Lithiathion: The solution is cooled to -78 °C using a dry ice/acetone bath. n-BuLi (1.1 eq) is added dropwise via the dropping funnel, ensuring the internal temperature does not exceed -70 °C. The mixture is stirred at this temperature for 1-2 hours. The formation of the aryllithium intermediate is typically observed as a color change.

-

Carboxylation: The reaction mixture is quenched by the addition of crushed dry ice in excess. The dry ice should be added portion-wise to control the exothermic reaction. The mixture is allowed to slowly warm to room temperature overnight with continuous stirring.

-

Workup and Isolation: The reaction is quenched with water. The aqueous layer is separated and acidified to pH 1-2 with 1 M HCl, leading to the precipitation of the crude product.

-

Purification: The precipitate is collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 4-bromo-2-isopropylbenzoic acid.

-

Mechanistic Workflow

The key steps of the synthesis—directed ortho-lithiation and carboxylation—are depicted below.

Caption: Proposed synthetic workflow for 4-bromo-2-isopropylbenzoic acid.

Chemical Reactivity and Synthetic Utility

The utility of 4-bromo-2-isopropylbenzoic acid as a building block stems from the distinct reactivity of its functional groups, which can be addressed selectively.

Reactions at the Carboxylic Acid Group

The carboxylic acid is readily converted into other functional groups, most commonly amides and esters, using standard coupling protocols.

-

Experimental Protocol (Amide Coupling - General):

-

To a solution of 4-bromo-2-isopropylbenzoic acid (1.0 eq) in a suitable solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to form the activated ester.

-

Add the desired primary or secondary amine (1.1 eq) and continue stirring at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Perform an aqueous workup, extract the product with an organic solvent, and purify by column chromatography.

-

Reactions at the Aryl Bromide Group

The C-Br bond is a prime site for transition-metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. This is arguably its most powerful feature for generating molecular diversity.

-

Experimental Protocol (Suzuki-Miyaura Coupling - General):

-

In a reaction vessel, combine 4-bromo-2-isopropylbenzoic acid (or its ester derivative to protect the acid) (1.0 eq), a boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

-

Add a degassed solvent system (e.g., dioxane/water or toluene/ethanol/water).

-

Heat the mixture under a nitrogen or argon atmosphere at 80-100 °C until the starting material is consumed.

-

Cool the reaction, perform an aqueous workup, extract with an organic solvent, and purify the product by column chromatography.

-

Reactivity Map

The diverse reactivity of 4-bromo-2-isopropylbenzoic acid allows it to serve as a central hub for the synthesis of a wide range of derivatives.

Caption: Reactivity map showing key transformations.

Applications in Medicinal Chemistry and Drug Development

In drug discovery, success often hinges on the ability to rapidly synthesize and test a diverse library of compounds. Building blocks like 4-bromo-2-isopropylbenzoic acid are invaluable in this process.[6] They act as rigid scaffolds onto which various pharmacophores and functional groups can be appended. This modular approach allows for systematic exploration of a target's chemical space, a core principle of structure-activity relationship (SAR) studies. Physiologically Based Biopharmaceutics Modeling (PBBM) is a tool that can further help in this process by establishing links between in-vitro and in-vivo data.[7]

The specific structural features of this molecule are particularly advantageous:

-

The Isopropyl Group: Provides steric bulk that can probe pockets in a protein binding site and increases lipophilicity, which can be crucial for membrane permeability and oral bioavailability.

-

The Aryl Bromide: Serves as a versatile "linchpin" for connecting different molecular fragments through robust cross-coupling chemistry.

-

The Carboxylic Acid: Acts as a key hydrogen bond donor/acceptor or can serve as an attachment point for linkers or other functional groups designed to improve solubility or targeting.

Caption: Use as an intermediate in a hypothetical drug synthesis pathway.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed when handling 4-bromo-2-isopropylbenzoic acid.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity / Irritant | GHS07 | Warning | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation |

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8] Facilities should be equipped with an eyewash station and a safety shower.[9]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side shields or chemical goggles.[10]

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid direct contact with the skin.[10][11]

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with a particle filter may be necessary.[11]

-

-

Handling and Storage: Avoid creating dust.[11] Keep the container tightly closed and store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases.[8] Wash hands thoroughly after handling.[12]

Conclusion

4-Bromo-2-isopropylbenzoic acid is a synthetically valuable building block with a strategic arrangement of functional groups. Its predictable reactivity, particularly at the aryl bromide and carboxylic acid sites, allows for controlled, stepwise elaboration into more complex molecules. The presence of the isopropyl group provides an important element for modulating steric and electronic properties. These attributes make it a powerful tool for researchers and scientists, especially those engaged in the design and synthesis of novel compounds for drug discovery and development.

References

- Vertex AI Search. (n.d.). Exploring the Properties and Applications of 4-Bromo-2-Nitrobenzoic Acid: A Versatile Compound for Various Industries.

-

PubChem. (n.d.). 2-Bromo-4-isopropylbenzoic acid. Retrieved February 2, 2026, from [Link]

-

PubChem. (n.d.). 4-Bromo-3-isopropylbenzoic acid. Retrieved February 2, 2026, from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-Bromo-2-fluorobenzoic acid. Retrieved February 2, 2026, from [Link]

-

Mitra, A., et al. (2020). Applications of Physiologically Based Biopharmaceutics Modeling (PBBM) to Support Drug Product Quality: A Workshop Summary Report. Journal of Pharmaceutical Sciences. Retrieved February 2, 2026, from [Link]

Sources

- 1. 4-bromo-2-isopropylbenzoic acid | 741698-83-9 [chemicalbook.com]

- 2. 4-Bromo-2-isopropylbenzoic acid 95% | CAS: 741698-83-9 | AChemBlock [achemblock.com]

- 3. 4-Bromo-2-isopropylbenzoic acid [sigmaaldrich.com]

- 4. 2-Bromo-4-isopropylbenzoic acid | C10H11BrO2 | CID 57123644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Bromo-3-isopropylbenzoic acid | C10H11BrO2 | CID 23090772 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

- 7. Applications of Physiologically Based Biopharmaceutics Modeling (PBBM) to Support Drug Product Quality: A Workshop Summary Report - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. elementalmicroanalysis.com [elementalmicroanalysis.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

Technical Guide: Reactivity & Functionalization of 4-Bromo-2-isopropylbenzoic Acid

Executive Summary

4-Bromo-2-isopropylbenzoic acid (CAS: 115029-22-6) represents a high-value scaffold in medicinal chemistry, particularly for generating lipophilic biphenyl carboxylic acids found in PPAR agonists, kinase inhibitors, and GLP-1 analogs.[1] Its utility lies in the C2-isopropyl group , which introduces orthogonal steric bulk to twist the biaryl axis, increasing solubility and selectivity in protein binding pockets.[1]

However, this molecule presents a "Push-Pull" synthetic challenge:

-

Electronic Activation: The C1-Carboxylic acid (electron-withdrawing) activates the C4-Bromine for oxidative addition.

-

Steric/Chemical Shielding: The C2-Isopropyl group provides steric hindrance near the acid, while the acidic proton (

) necessitates careful base selection in organometallic workflows.

This guide details the validated protocols for selectively engaging the C4-Bromine atom via Palladium-catalyzed cross-coupling and Lithium-Halogen exchange, with a specific focus on handling the free carboxylic acid moiety.

Structural Analysis & Electronic Landscape

To optimize reactivity, one must understand the electronic environment of the C4-Bromine.

Electronic Effects (Hammett & Steric)

-

C4-Bromine (Target): Located para to the Carboxylic Acid (EWG) and meta to the Isopropyl group (EDG).

-

Effect: The para-EWG creates an electron-deficient center at C4, significantly lowering the activation energy for oxidative addition by Pd(0) species compared to unactivated aryl bromides.

-

-

C2-Isopropyl (Steric Modulator): The bulky isopropyl group creates a "steric wall" around the C1-Carboxyl.

-

Consequence: This forces the carboxylate out of planarity with the aromatic ring, slightly reducing its conjugation but preventing ortho-metallation at C2 during lithiation events.

-

Reactivity Map

The following diagram illustrates the competing reactivity zones and the logic for selective functionalization.

Figure 1: Reactivity landscape of 4-Bromo-2-isopropylbenzoic acid highlighting the interplay between the acidic core and the reactive bromine handle.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

The most robust transformation for this scaffold is the Suzuki-Miyaura coupling. A critical decision point is whether to protect the acid as an ester or couple the free acid directly.

Protocol A: Direct Coupling of the Free Acid (Recommended)

Coupling the free acid avoids two steps (esterification and hydrolysis). The key is using an aqueous base to convert the insoluble acid into its soluble carboxylate salt in situ.

-

Mechanism: The base (K₂CO₃) deprotonates C1-COOH. The resulting carboxylate (

) is electron-donating but does not poison the Pd catalyst if water is present to solvate the anionic species. -

Catalyst Selection: Pd(dppf)Cl₂ is preferred for its stability and bite angle, which accommodates the steric bulk of the resulting biaryl system.

Validated Protocol

| Component | Reagent | Equivalents | Role |

| Substrate | 4-Bromo-2-isopropylbenzoic acid | 1.0 | Electrophile |

| Partner | Aryl Boronic Acid | 1.2 - 1.5 | Nucleophile |

| Catalyst | Pd(dppf)Cl₂·DCM | 0.03 - 0.05 | Catalyst |

| Base | K₂CO₃ or Na₂CO₃ | 3.0 | Acid scavenger & Activator |

| Solvent | 1,4-Dioxane : Water (4:[1]1) | 0.2 M | Solubilizes organic/inorganic |

Step-by-Step:

-

Charge: Add substrate (1.0 eq), boronic acid (1.2 eq), and base (3.0 eq) to a reaction vial.

-

Purge: Evacuate and backfill with N₂ (3 cycles).

-

Solvent: Add degassed Dioxane/Water mixture.[1]

-

Catalyst: Add Pd catalyst under positive N₂ flow.

-

Reaction: Heat to 80–90°C for 4–12 hours.

-

Note: The reaction mixture will turn black (Pd precipitation) upon completion.

-

-

Workup (Critical):

-

Cool to RT.

-

Acidify with 1N HCl to pH ~2 (precipitates the product).

-

Extract with EtOAc.[1] The product is in the organic layer; unreacted boronic acid often remains in the aqueous phase or is washed out.

-

Protocol B: Coupling via Methyl Ester (High Precision)

If the boronic acid partner is acid-sensitive or prone to protodeboronation, protect the benzoic acid first.

-

Esterification: MeOH, H₂SO₄ (cat), Reflux, 4h. (Yield >95%).

-

Coupling: Standard anhydrous conditions (Toluene/K₃PO₄) can be used.[1]

-

Hydrolysis: LiOH, THF/H₂O.

Lithium-Halogen Exchange Strategy

Direct lithiation is riskier due to the acidic proton. The "Turbo-Grignard" approach is superior to n-BuLi for safety and functional group tolerance.

The "Sacrificial Base" Problem

If using n-BuLi on the free acid:

-

Eq 1: Deprotonates COOH

COOLi (Rapid). -

Eq 2: Performs Br

Li exchange (Slower). -

Risk:[2][3] The resulting dianion is highly soluble and aggressive. It requires 2.2 equivalents of n-BuLi, increasing the risk of Wurtz coupling or attacking the carboxylate (forming a ketone).

Recommended Protocol: Protection + Turbo-Grignard

To generate the Grignard/Lithium species cleanly, protection is mandatory.[1]

Workflow:

-

Protect: Convert to Methyl Ester (as above).

-

Exchange:

-

Reagent: iPrMgCl·LiCl (Turbo Grignard).

-

Temp: -15°C to 0°C (Milder than n-BuLi's -78°C).

-

Solvent: THF (anhydrous).

-

-

Quench: Add electrophile (e.g., DMF for aldehyde, CO₂ for di-acid).[1]

Figure 2: Decision tree for metallation strategies. Path B is the industry standard for scalability.

Practical Considerations & Troubleshooting

Purification

-

Acid Form: 4-Bromo-2-isopropylbenzoic acid and its biphenyl derivatives often crystallize well from acetonitrile or ethanol/water mixtures.

-

Flash Chromatography: If running a column on the free acid, add 1% Acetic Acid to the eluent (Hexane/EtOAc) to prevent streaking on silica.

Common Pitfalls

-

Incomplete Conversion (Suzuki): Often due to poor degassing. Aryl bromides are generally reactive, but oxygen poisons the Pd(0).[1]

-

Protodebromination: If the reaction is heated too long in the presence of water without reacting, the Br can be replaced by H. Monitor via LCMS (Product M+1 vs Byproduct M-79).

References

-

Suzuki-Miyaura Coupling of Free Carboxylic Acids

-

Lithium-Halogen Exchange Mechanisms

- Title: The Mechanism of Lithium-Halogen Exchange.

- Source: Macmillan Group (Princeton).

-

URL:[Link]

-

Turbo Grignard Reagents (iPrMgCl[1]·LiCl):

-

Synthesis of 4-Bromo-2-substituted Benzoic Acids

- Title: Preparation method of 4-bromobenzoic acids (P

-

Source: Google Patents.[1]

- URL

Sources

Methodological & Application

esterification of 4-Bromo-2-isopropylbenzoic acid

An Application Guide to the Esterification of 4-Bromo-2-isopropylbenzoic Acid for Pharmaceutical and Chemical Synthesis

Introduction

4-Bromo-2-isopropylbenzoic acid is a key building block in modern organic synthesis, particularly in the development of novel pharmaceutical agents and specialty chemicals. Its esters are valuable intermediates, and the ability to synthesize them efficiently is crucial for researchers in drug discovery and process development. However, the chemical structure of this acid presents a significant challenge: the isopropyl group at the ortho-position to the carboxylic acid creates substantial steric hindrance. This bulkiness can impede the approach of an alcohol, making standard esterification procedures slow and inefficient.[1]

This technical guide provides a detailed exploration of various methodologies for the successful . As a senior application scientist, this document moves beyond simple protocols to explain the underlying principles and rationale for method selection, empowering researchers to overcome the challenges posed by sterically hindered substrates. We will delve into classic and modern techniques, offering step-by-step protocols, troubleshooting advice, and detailed characterization data.

Method Selection: A Comparative Overview

Choosing the appropriate esterification method is critical for maximizing yield and purity while minimizing reaction time and side products. The steric hindrance of 4-Bromo-2-isopropylbenzoic acid necessitates careful consideration. Below is a comparative analysis of suitable methods.

| Method | Conditions | Typical Yields | Advantages | Disadvantages | Best For |

| Fischer-Speier Esterification | Acid catalyst (H₂SO₄, p-TsOH), heat, excess alcohol | Moderate to Good | Inexpensive, simple setup, scalable.[2][3] | Harsh conditions, requires high temperatures and long reaction times for hindered acids, equilibrium-limited.[1][4] | Large-scale synthesis of simple methyl or ethyl esters where harsh conditions are tolerated. |

| Steglich Esterification | DCC or EDC, DMAP (cat.), room temp. | Good to Excellent | Mild conditions, high yields for hindered substrates,[5][6] suppresses side reactions.[7] | Reagents are more expensive, byproduct (DCU/EDU) removal can be challenging.[8] | Synthesizing a wide variety of esters, especially with sensitive or complex alcohols. |

| Diazomethane/TMS-Diazomethane | Ethereal solution, 0 °C to RT | Excellent | Very fast, clean reaction, nearly quantitative yields, no byproducts other than N₂ gas.[9][10] | Diazomethane is highly toxic and explosive; TMS-diazomethane is safer but expensive. Limited to methyl esters.[10] | Rapid, small-scale synthesis of the methyl ester for analytical standards or early-stage discovery. |

| Mitsunobu Reaction | DEAD or DIAD, PPh₃, room temp. | Good to Excellent | Very mild conditions, broad substrate scope.[11][12] | Reagents are expensive, produces stoichiometric amounts of triphenylphosphine oxide and hydrazine byproducts, complicating purification.[11] | Esterification with precious or complex alcohols under exceptionally mild conditions. |

Protocol 1: Modified Fischer-Speier Esterification

This method remains a workhorse of organic synthesis due to its low cost and simplicity. For a hindered substrate like 4-Bromo-2-isopropylbenzoic acid, the key to success lies in driving the equilibrium towards the product.[1][3][13] This is achieved by using the alcohol as the solvent (a large excess) and employing a strong acid catalyst.

Principle

The reaction involves the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. A series of proton transfers and the subsequent elimination of a water molecule yield the ester.[14]

Experimental Protocol

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-Bromo-2-isopropylbenzoic acid (e.g., 2.43 g, 10.0 mmol).

-

Reagent Addition: Add the desired alcohol in large excess (e.g., for the methyl ester, use 50 mL of methanol).

-

Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (e.g., 0.5 mL, ~9 mmol).

-

Reaction: Heat the mixture to reflux (for methanol, this is ~65°C) and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Slowly pour the mixture into 100 mL of ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with a saturated sodium bicarbonate (NaHCO₃) solution (2 x 50 mL) to remove unreacted acid, followed by a wash with brine (1 x 50 mL).

-

-

Purification:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by column chromatography on silica gel if necessary.

-

Workflow Diagram

Caption: Fischer-Speier Esterification Workflow.

Protocol 2: Steglich Esterification

For sterically demanding substrates, the Steglich esterification is often the method of choice.[6] It operates under mild, room-temperature conditions and utilizes a carbodiimide coupling agent (like DCC or the more user-friendly, water-soluble EDC) and a nucleophilic catalyst, 4-(Dimethylamino)pyridine (DMAP).[5][7]

Principle

Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. In the presence of the highly nucleophilic DMAP, this intermediate is converted into an even more reactive acylpyridinium species. This powerful acylating agent readily reacts with the alcohol, even a sterically hindered one, to form the ester.[5][7] DMAP is crucial as it also suppresses a common side reaction where the O-acylisourea rearranges to a stable, unreactive N-acylurea.[7]

Experimental Protocol

-

Setup: In an oven-dried flask under a nitrogen atmosphere, dissolve 4-Bromo-2-isopropylbenzoic acid (e.g., 2.43 g, 10.0 mmol), the alcohol (1.2 eq, 12.0 mmol), and DMAP (0.1 eq, 0.122 g, 1.0 mmol) in anhydrous dichloromethane (DCM, 50 mL).

-

Reagent Addition: Cool the solution to 0°C in an ice bath. Add a solution of DCC (1.1 eq, 2.27 g, 11.0 mmol) in a small amount of anhydrous DCM dropwise over 10 minutes.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-8 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

Work-up:

-

Filter off the precipitated DCU and wash the solid with a small amount of cold DCM.

-

Combine the filtrates and concentrate under reduced pressure.

-

-

Purification:

-

Redissolve the residue in ethyl acetate and wash with 5% HCl solution, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude ester by column chromatography on silica gel to remove any remaining DCU and other impurities.[8]

-

Mechanism Diagram

Caption: Simplified Steglich Esterification Mechanism.

Protocol 3: Methyl Esterification with (Trimethylsilyl)diazomethane

When the methyl ester is the desired product, using diazomethane or its safer alternative, (trimethylsilyl)diazomethane (TMS-diazomethane), offers an exceptionally clean and rapid conversion.[15] The reaction proceeds via a simple acid-base mechanism followed by nucleophilic substitution.[10][15]

Safety First: Diazomethane is a toxic and potentially explosive gas. It should only be handled by trained personnel in a well-ventilated fume hood using specialized glassware. TMS-diazomethane is a commercially available solution that is generally considered safer but must still be handled with care.

Principle

The acidic proton of the carboxylic acid is readily transferred to the basic diazomethane, forming a carboxylate anion and a methyldiazonium cation. The carboxylate then acts as a nucleophile in an SN2 reaction, attacking the methyl group of the diazonium ion and displacing nitrogen gas as the leaving group.[10][15]

Experimental Protocol

-

Setup: Dissolve 4-Bromo-2-isopropylbenzoic acid (e.g., 0.486 g, 2.0 mmol) in a mixture of toluene (10 mL) and methanol (4 mL) in a flask with a magnetic stirrer.

-

Reagent Addition: Cool the solution to 0°C. Add a 2.0 M solution of TMS-diazomethane in hexanes dropwise until a faint yellow color persists, indicating a slight excess of the reagent. The addition will be accompanied by vigorous nitrogen evolution.

-

Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for another hour.

-

Work-up:

-

Carefully quench the excess TMS-diazomethane by adding a few drops of acetic acid until the yellow color disappears.

-

Concentrate the solvent under reduced pressure.

-

-

Purification: The reaction is often so clean that the product may be pure after solvent removal.[9] If necessary, dissolve the residue in diethyl ether, wash with saturated NaHCO₃ solution and brine, dry over Na₂SO₄, and reconcentrate.

Product Purification and Characterization

Independent of the method used, proper purification and characterization are essential to validate the outcome.

-

Purification: For solid esters, recrystallization is an effective purification method.[16] For oils or solids that are difficult to crystallize, column chromatography using a solvent system like hexanes/ethyl acetate is standard. A preliminary aqueous work-up is almost always necessary to remove catalysts, unreacted acid, and water-soluble byproducts.[17]

-

Characterization: The resulting ester should be analyzed to confirm its structure and purity. Below is a table of expected spectroscopic data for a representative product, isopropyl 4-bromo-2-isopropylbenzoate.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons (typically 2-3 distinct signals), a septet for the ester isopropyl -CH, a septet for the aromatic isopropyl -CH, and doublets for the six methyl protons of each isopropyl group. |

| ¹³C NMR | A signal for the ester carbonyl (C=O) around 165-170 ppm, signals for the aromatic carbons, and signals for the aliphatic carbons of the two isopropyl groups.[18] |

| IR Spectroscopy | A strong, characteristic C=O carbonyl stretch for the ester at ~1715-1730 cm⁻¹.[19][20] Also, C-O stretches around 1100-1300 cm⁻¹ and aromatic C-H stretches. |

| Mass Spec (MS) | The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. |

References

- University of Toronto Scarborough. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.

- CN104292193A. (2015). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.

- A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021). Royal Society of Chemistry.

- Guidechem. (n.d.). How is 4-Isopropylbenzoic Acid Synthesized?.

- OperaChem. (2024). Fischer Esterification-Typical Procedures.

- A general procedure for mitsunobu inversion of sterically hindered alcohols. (n.d.). Organic Syntheses.

- Berman, A., et al. (2018). Esterification of Aryl/Alkyl Acids Catalysed by N-bromosuccinimide under Mild Reaction Conditions. NIH.

- Lavanya, J., et al. (2024). Synthesize, characterization and evaluation of esterification reaction of p-hydroxy benzoic acid, p-nitro benzoic acid and different amino acids with paracetamol. Indo American Journal of Pharmaceutical Research.

- ResearchGate. (2023).

- Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.

- Organic Chemistry Portal. (n.d.). Fischer Esterification.

- 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. (n.d.). Organic Syntheses.

- Master Organic Chemistry. (2025). Diazomethane (CH2N2).

- Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumar

- Mechanism of the Mitsunobu Esterification Reaction. 2. The Involvement of (Acy1oxy)alkoxyphosphoranes. (n.d.).

- Wikipedia. (n.d.). Fischer–Speier esterification.

- SpectraBase. (n.d.). 4-Bromobenzoic acid, isopropyl ester.

- ResearchGate. (2016). How to purify esterefication product?.

- Chemistry LibreTexts. (2020). 21.7: Methyl Ester Synthesis Using Diazomethane.

- TCI Chemicals. (n.d.). Mitsunobu Reaction.

- Chemistry LibreTexts. (2022). 2.2.4.2B: Purification of Product Mixtures.

- TCI Chemicals. (2023). TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane.

- ResearchGate. (2025). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction.

- Chegg.com. (2020). Solved Please analyze all spectra for 4-bromobenzoic acid.

- ResearchGate. (2025). Mechanism of Methyl Esterification of Carboxylic Acids by Trimethylsilyldiazomethane.

- Fiveable. (n.d.). Steglich Esterification Definition.